molecular formula C13H10ClN5O B2538028 3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-69-7

3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2538028
CAS RN: 872590-69-7
M. Wt: 287.71
InChI Key: IWJWSUIBHHCNET-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as triazolopyrimidines. These are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring . Triazolopyrimidines have been studied for their potential medicinal properties, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities .


Synthesis Analysis

The synthesis of triazolopyrimidines generally involves the cyclization of precursor compounds. For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to the formation of pyrimido[4,5-d]pyrimidines .

Scientific Research Applications

Other Applications

Beyond the mentioned fields, pyrido[2,3-d]pyrimidines may have additional applications, such as modulating other cellular pathways or serving as lead compounds for drug development.

For more in-depth information, you can refer to the following sources:

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Future Directions

Future research on this compound could involve studying its synthesis, characterizing its molecular structure, investigating its chemical reactivity, determining its mechanism of action, analyzing its physical and chemical properties, assessing its safety and hazards, and exploring its potential applications in medicine and other fields .

properties

IUPAC Name

3-(4-chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O/c1-2-7-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-9(14)4-6-10/h2-6,8H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJWSUIBHHCNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

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